methyl 8-bromo-2H-chromene-5-carboxylate
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Overview
Description
Methyl 8-bromo-2H-chromene-5-carboxylate is a chemical compound with the molecular formula C11H9BrO3. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science . This compound is characterized by the presence of a bromine atom at the 8th position and a carboxylate group at the 5th position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-2H-chromene-5-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting bromochromene is subjected to esterification using methanol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination and esterification steps are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-2H-chromene-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The chromene ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction Reactions: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Substituted chromenes with various functional groups.
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related reduced products.
Scientific Research Applications
Methyl 8-bromo-2H-chromene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 8-bromo-2H-chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the chromene ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 8-bromo-2H-chromene-5-carboxylate can be compared with other similar compounds such as:
Methyl 5-bromo-2H-chromene-8-carboxylate: Similar structure but with different bromine and carboxylate positions.
Methyl 6-bromo-2H-chromene-4-carboxylate: Another brominated chromene with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 8-bromo-2H-chromene-5-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)10-7(8)3-2-6-15-10/h2-5H,6H2,1H3 |
InChI Key |
UUWMKWOMLGZHDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CCOC2=C(C=C1)Br |
Origin of Product |
United States |
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